REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[C:10]([F:23])=[CH:11][C:12]([N+:20]([O-])=O)=[C:13]([CH:19]=1)[C:14]([N:16]([CH3:18])[CH3:17])=[O:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)C.O.[Cl-].[NH4+]>C1COCC1>[NH2:20][C:12]1[CH:11]=[C:10]([F:23])[C:9]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:19][C:13]=1[C:14]([N:16]([CH3:18])[CH3:17])=[O:15] |f:3.4|
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Name
|
5-benzyloxy-4-fluoro-N,N-dimethyl-2-nitrobenzamide
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(=CC(=C(C(=O)N(C)C)C1)[N+](=O)[O-])F
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
893 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
reduced iron
|
Quantity
|
933 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered through a Celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
the residue was diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with successively with saturated aqueous sodium bicarbonate, water, and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)N(C)C)C=C(C(=C1)F)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 984 mg | |
YIELD: CALCULATEDPERCENTYIELD | 102.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |